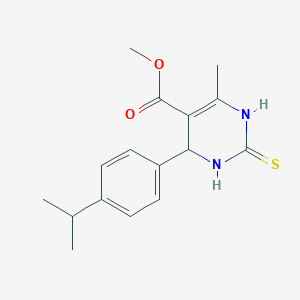
Methyl 6-methyl-2-(4-(isopropyl)phenyl)-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The diazine ring provides a rigid, planar core to the molecule, while the various functional groups attached to it would influence its overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the thioxo group might make the compound susceptible to reactions with nucleophiles, while the diazine ring might undergo reactions typical of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the diazine ring might confer stability, while the various functional groups could influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Antitumor Activity
One significant area of scientific research involving Methyl 6-methyl-2-(4-(isopropyl)phenyl)-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate and related compounds is their synthesis and evaluation for antitumor activities. For instance, a study detailed the synthesis of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives bearing different functional groups, which were synthesized via the treatment of certain compounds with various reagents. The majority of these newly synthesized compounds displayed potent anticancer activity on three human cancer cell lines, including human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, with some compounds exhibiting activity nearly as active as doxorubicin, a known anticancer drug (Hafez & El-Gazzar, 2017).
Green Synthesis Approaches
Another research focus is on the green synthesis of related compounds, emphasizing environmentally friendly methods. A study demonstrated the microwave-assisted, catalyst-free synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates using water as a solvent. This method provided several advantages, including high yields, short reaction times, and elimination of hazardous solvents, contributing to the development of sustainable chemical processes (Bhat, Shalla, & Dongre, 2015).
Chemical Properties and Structural Analysis
Research on the chemical properties and structural analysis of these compounds is also prevalent. For example, one study involved the crystal structure, spectroscopic (FT-IR, 1H, and 13C NMR) characterization, and density functional theory calculations on a related compound, Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate. The study provided insights into the molecular geometry, vibrational frequencies, and NMR chemical shifts, contributing to a deeper understanding of the structural and electronic properties of these compounds (Pekparlak et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-9(2)11-5-7-12(8-6-11)14-13(15(19)20-4)10(3)17-16(21)18-14/h5-9,14H,1-4H3,(H2,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMGOBCLEKBNFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(C)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
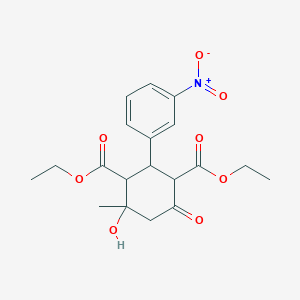
![1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B414950.png)
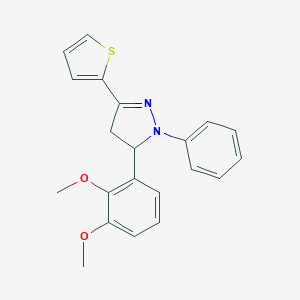
![4,11-diphenyl-7,14-dithiophen-2-yl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B414953.png)
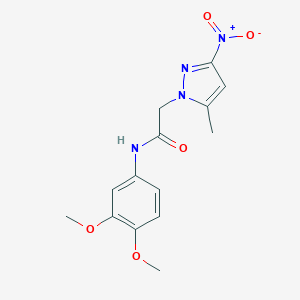

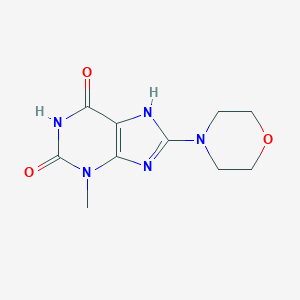
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B414961.png)
![4,4-dimethyl-2-(1-naphthyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414962.png)

![N-(2-bromo-4,6-difluorophenyl)-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B414965.png)
![2',3',4,5-TETRAMETHYL 5',5',9'-TRIMETHYL-6'-PROPANOYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B414966.png)
![2',3',4,5-TETRAMETHYL 9'-METHOXY-5',5'-DIMETHYL-6'-PROPANOYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B414969.png)
![2-(4-bromophenyl)-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414970.png)
